N-Benzylphthalimide
Overview
Description
N-Benzylphthalimide, also known as 2-benzylisoindoline-1,3-dione, is a derivative of phthalimide. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the phthalimide ring. This compound is a versatile intermediate used in various organic syntheses and has applications in medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
N-Benzylphthalimide (NBPT) is an N-substituted phthalimide Phthalimide derivatives have been known to exhibit antineoplastic activities against cancer cells .
Mode of Action
It’s known that phthalimide derivatives can induce apoptosis and/or inhibit cell cycle progression . The interaction of NBPT with its targets likely results in changes at the molecular level, affecting cell growth and division.
Biochemical Pathways
It’s known that phthalimide derivatives can affect the cell cycle, leading to cell cycle arrest . This suggests that NBPT may interact with biochemical pathways related to cell cycle regulation.
Pharmacokinetics
The compound’s molecular weight (23725) and its physical state (solid at 20°C) suggest that it may have certain bioavailability characteristics .
Result of Action
It’s known that phthalimide derivatives can exhibit antiproliferative activity against certain cancer cells . This suggests that NBPT may have similar effects, potentially leading to reduced cell proliferation and induced cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylphthalimide can be synthesized through several methods. One common method involves the reaction of phthalimide with benzyl chloride in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide. The reaction can be accelerated using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In industrial settings, this compound is typically produced using similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The reaction is usually carried out under controlled temperature and pressure to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: N-Benzylphthalimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can be replaced by other nucleophiles under suitable conditions.
Reduction: The compound can be reduced to form N-benzylphthalamic acid or further to N-benzylamine.
Oxidation: Oxidative cleavage of the benzyl group can yield phthalimide and benzaldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Various N-substituted phthalimides.
Reduction: N-benzylphthalamic acid, N-benzylamine.
Oxidation: Phthalimide, benzaldehyde.
Scientific Research Applications
N-Benzylphthalimide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
- N-Phenethylphthalimide
- N-Methylphthalimide
- N-Butylphthalimide
Comparison: N-Benzylphthalimide is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other N-substituted phthalimides. For example, N-Phenethylphthalimide has a longer alkyl chain, which affects its solubility and reactivity. N-Methylphthalimide, with a smaller substituent, exhibits different steric and electronic effects .
Properties
IUPAC Name |
2-benzylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITXFYCLPDFRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036647 | |
Record name | N-Benzylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-01-0 | |
Record name | 2-(Phenylmethyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2142-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2142-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G2A77460J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Benzylphthalimide has the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol. Spectroscopically, it is characterized by infrared (IR) [], nuclear magnetic resonance (NMR) [, , ], and mass spectrometry (MS) data []. Specifically, the carbonyl groups in the phthalimide ring exhibit a strong IR absorption band.
A: this compound is typically synthesized by reacting phthalic anhydride with benzylamine. This reaction proceeds readily under mild conditions and offers a high yield of the desired product [, ].
A: this compound undergoes a crucial reaction with Grignard reagents, which serves as a key step in synthesizing 1,1,3,3-tetraalkylisoindolines, important precursors to stable nitroxide radicals [, , , , ]. This reaction often involves multiple alkylations and can lead to the formation of complex mixtures containing various side products [, , ]. Studies have explored optimizing this reaction using techniques like microwave assistance [] and investigating the influence of factors like solvent and addition sequence [, , ].
A: this compound serves as a versatile building block for creating diverse compounds. One prominent application is its use as a precursor in the multi-step synthesis of stable nitroxide radicals, particularly isoindoline nitroxides [, , , ]. These nitroxides find use as radical scavengers and spin labels in various chemical and biological systems. Additionally, this compound derivatives have shown potential biological activities, including anti-tumor necrosis factor-alpha production-regulating activity [], antimicrobial and antifungal properties [], and anticonvulsant effects [].
A: Research suggests that modifying the N-substituent in this compound derivatives can significantly influence their biological activity. For instance, in a study on tumor necrosis factor-alpha (TNF-alpha) production, N-phenylphthalimides and N-benzylphthalimides demonstrated distinct effects on TNF-alpha production depending on the specific substituent on the phenyl or benzyl group []. This highlights the importance of structure-activity relationship (SAR) studies for optimizing the desired biological activity of these compounds.
A: Studies have investigated incorporating this compound as a core unit within poly(ester-amine) dendrimers []. Results show that dendrimerization significantly affects the fluorescence behavior of the this compound moiety. The dendrimer generation and surrounding media impact fluorescence intensity and quantum yield. These findings suggest potential applications of these dendrimers as sensitive media probes and switchable proton sensors.
A: Extensive research explores the kinetic behavior of this compound in various micellar systems [, , , ]. Notably, alkaline hydrolysis of this compound is significantly influenced by the presence of micelles, particularly cationic and mixed micellar systems. Studies utilize different models, such as the pseudophase micellar (PM) model [, , ] and the Berezin pseudophase (BPP) model [], to analyze the observed kinetic data and understand the interactions between this compound, micelles, and reactive species like hydroxide ions. These studies provide valuable insights into micellar catalysis and its impact on chemical reactions.
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